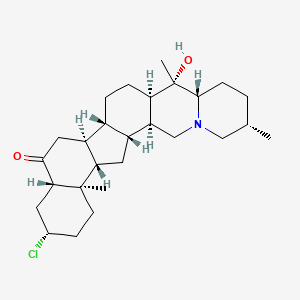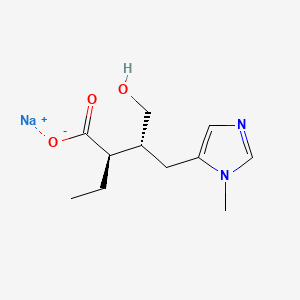
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine derivatives involves various strategies, including photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012), and divergent synthetic methods resulting in high yields through amination and cyclization in nonproton polar solvents (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied through various techniques, including X-ray crystallography, revealing detailed insights into their spatial configuration and conformation (Xu Qiu-yan, 2013). These analyses show the significance of stereochemistry in determining the compound's properties and reactivity.
Chemical Reactions and Properties
Morpholine derivatives engage in ring-opening polymerization reactions under specific conditions, with metal catalysts playing a crucial role in the process. These reactions often result in low molecular weight oligomers or kinetically-inert products, indicating the selectivity and reactivity of these compounds towards polymerization (Chisholm et al., 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Crystallography studies provide insights into the compounds' orthorhombic system and space group, which are essential for understanding their behavior in different solvents and conditions (Xu Qiu-yan, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with metal catalysts and participation in complexation reactions, highlight the versatility of morpholine derivatives as ligands and reactants in organic synthesis. Studies have demonstrated their ability to catalyze transfer hydrogenation reactions efficiently, showcasing their potential in synthetic applications (Pradhumn Singh et al., 2010).
Propiedades
Número CAS |
922734-43-8 |
|---|---|
Nombre del producto |
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride |
Fórmula molecular |
C₁₆H₂₆ClNO |
Peso molecular |
283.84 |
Sinónimos |
(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




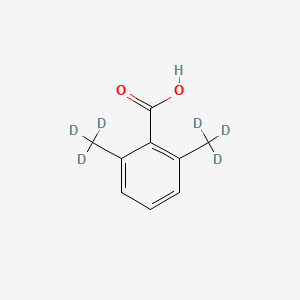
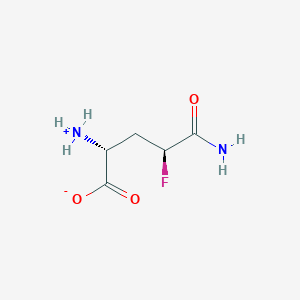
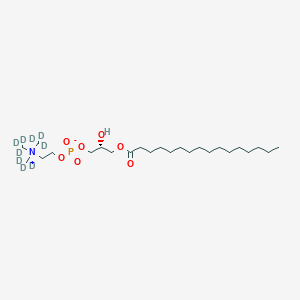
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)
